![molecular formula C17H12BrN3 B5676214 6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline](/img/structure/B5676214.png)

6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

6H-Indolo[2,3-b]quinoxaline is a planar fused heterocyclic compound . It exhibits a wide variety of pharmacological activities . These compounds are similar in stereochemistry of their basic skeleton to a naturally occurring alkaloid ellipticine, which is a known antitumor agent .

Synthesis Analysis

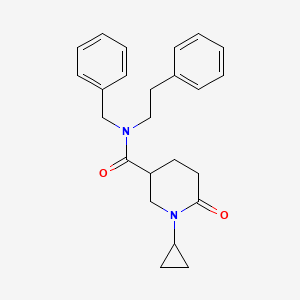

A series of new 6-[(N1-aryl-1H-1,2,3-triazol-4-yl)methyl]-6H-indolo[2,3-b]quinoxaline derivatives were synthesized by a simple multi-step protocol starting from isatin or 5-fluoroisatin . Various 6-aralkyl-9-substituted-6H-indoloquinoxalines were synthesized by reaction of 1,5-disubstituted 2,3-dioxo-2,3-dihydroindole and orthophenylene diamine .Molecular Structure Analysis

The molecular structure of 6H-indolo[2,3-b]quinoxaline is a fused ring structure having two heterocyclic rings (indole and quinoxaline) .Chemical Reactions Analysis

The synthesis of 6H-indolo[2,3-b]quinoxaline involves the condensation of isatin (or 5-fluoroisatin) with o-phenylenediamine in glacial acetic acid under microwave irradiation over a short duration of 3–6 minutes .科学研究应用

Anticancer Activity

6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline has shown promise in anticancer research due to its structural similarity to natural alkaloids like ellipticine, which are known antitumor agents . The compound’s ability to intercalate DNA makes it a potential candidate for designing new anticancer drugs. Research has indicated that certain derivatives exhibit moderate cytotoxicity against human reproductive organ cell lines, suggesting their use in targeted cancer therapies .

Antiviral Properties

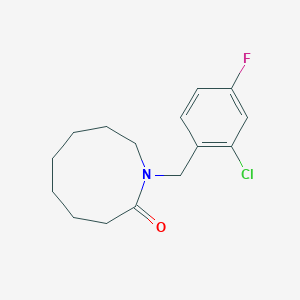

This compound’s framework is also associated with antiviral activities. Studies have reported that indolo[2,3-b]quinoxaline derivatives can act as potent antiviral agents against various viruses, including herpes simplex virus type 1 (HSV-1) and cytomegalovirus (CMV) . The development of new antiviral drugs using this scaffold could be particularly beneficial in treating diseases with limited therapeutic options.

DNA Duplex Stabilization

The stabilization of DNA duplexes is crucial in the regulation of gene expression and maintenance of genomic integrity. 6-allyl-9-bromo-6H-indolo[2,3-b]quinoxaline derivatives have been reported to stabilize DNA duplexes . This property can be harnessed in genetic research and therapy, particularly in the development of gene delivery systems and gene-editing tools.

Material Science Applications

In the field of material science, indolo[2,3-b]quinoxaline derivatives are used in optoelectronic devices due to their semiconducting properties . They serve as sensitizers and light-emitting materials in various applications, including solar cells and sensors. The addition of the 6-allyl-9-bromo group could potentially enhance these properties, leading to more efficient materials.

Biological Activity Modulation

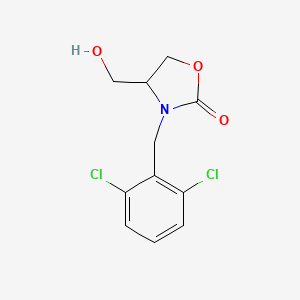

The indolo[2,3-b]quinoxaline scaffold is known to interact with biological macromolecules, which can modulate various biological activities . This interaction can be exploited in the development of new pharmaceuticals that target specific proteins or enzymes, leading to novel treatments for a range of diseases.

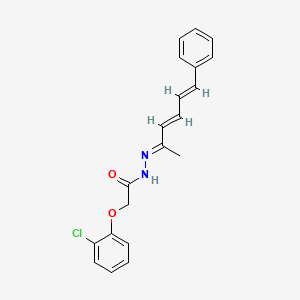

Synthesis of Novel Organic Compounds

The compound serves as a precursor in the synthesis of a wide array of novel organic compounds . Its versatile structure allows for the creation of complex molecules with potential applications in drug development, agrochemicals, and other areas of chemical research.

作用机制

Target of Action

It’s worth noting that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

Mode of Action

Indole derivatives are known to interact with their targets through various mechanisms, often resulting in changes in cellular processes . For instance, some indole derivatives have been reported to exhibit inhibitory activity against certain viruses .

Biochemical Pathways

These include pathways related to the biological activities mentioned earlier, such as antiviral, anti-inflammatory, anticancer, and others .

Result of Action

Given the broad spectrum of biological activities associated with indole derivatives, it’s likely that this compound could have diverse effects at the molecular and cellular level .

未来方向

In view of their biological activity, there is a need to prepare more and more new compounds based on indolo[2,3-b]quinoxaline skeleton for evaluating their antibiotic and cytotoxic activity . It will be interesting to see indolo[2,3-b]quinoxaline and 1,2,3-triazole moieties, which are considered to be powerful pharmacophores on their own, to be incorporated into a single molecule .

属性

IUPAC Name |

9-bromo-6-prop-2-enylindolo[3,2-b]quinoxaline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H12BrN3/c1-2-9-21-15-8-7-11(18)10-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h2-8,10H,1,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZQDIGWQCHURWGR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCN1C2=C(C=C(C=C2)Br)C3=NC4=CC=CC=C4N=C31 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H12BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-bromo-6-(prop-2-en-1-yl)-6H-indolo[2,3-b]quinoxaline | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(1S*,5R*)-6-(5-chloro-2-fluorobenzoyl)-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5676142.png)

![8-(2-amino-6-methyl-4-pyrimidinyl)-2-[(2E)-3-phenyl-2-propen-1-yl]-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5676147.png)

![1-methyl-3-[2-(3-methylphenoxy)ethyl]-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B5676162.png)

![5-{[3-(methoxycarbonyl)-5-propyl-2-thienyl]amino}-5-oxopentanoic acid](/img/structure/B5676172.png)

![N-[3-(1,3-benzoxazol-2-yl)-4-chlorophenyl]-2-furamide](/img/structure/B5676188.png)

![1-[(4-methyl-1,3-thiazol-5-yl)carbonyl]-3-[1-(1,3-thiazol-4-ylmethyl)-1H-imidazol-2-yl]piperidine](/img/structure/B5676194.png)

![N'-[2-oxo-1-(1-pyrrolidinylmethyl)-1,2-dihydro-3H-indol-3-ylidene]isonicotinohydrazide](/img/structure/B5676195.png)

![2-{1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-piperidinyl}-1,3-benzoxazole](/img/structure/B5676200.png)

![N-[2-(4-methyl-1-piperidinyl)-2-oxoethyl]benzamide](/img/structure/B5676206.png)

![N-[(2-hydroxy-3-quinolinyl)methyl]-N-phenylacetamide](/img/structure/B5676230.png)